Cas no 84619-58-9 ((1S)-2-Amino-1-cyclohexylethan-1-ol)

(1S)-2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcohol featuring a cyclohexyl group and a primary amine functionality. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The compound’s rigid cyclohexyl backbone enhances stereocontrol in reactions, while the hydroxyl and amine groups provide versatile sites for further derivatization. It is commonly employed in the synthesis of bioactive molecules, catalysts, and ligands for chiral auxiliaries. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use under inert conditions due to its amine reactivity.
(1S)-2-Amino-1-cyclohexylethan-1-ol structure
84619-58-9 structure
商品名:(1S)-2-Amino-1-cyclohexylethan-1-ol
CAS番号:84619-58-9
MF:C8H17NO
メガワット:143.226682424545
CID:5741036
PubChem ID:51652315

(1S)-2-Amino-1-cyclohexylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (S)-2-amino-1-cyclohexylethan-1-ol
    • Cyclohexanemethanol, α-(aminomethyl)-, (αS)-
    • CHEMBL2079652
    • 84619-58-9
    • SCHEMBL23270700
    • AKOS017407420
    • EN300-1146980
    • (1S)-2-amino-1-cyclohexylethan-1-ol
    • (1S)-2-Amino-1-cyclohexylethan-1-ol
    • インチ: 1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1
    • InChIKey: MSIAFRBGOYFCND-MRVPVSSYSA-N
    • ほほえんだ: [C@@H](C1CCCCC1)(O)CN

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 89.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 0.999±0.06 g/cm3(Predicted)
  • ふってん: 273.8±13.0 °C(Predicted)
  • 酸性度係数(pKa): 12.85±0.35(Predicted)

(1S)-2-Amino-1-cyclohexylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146980-2.5g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1146980-1.0g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9
1g
$892.0 2023-06-09
Enamine
EN300-1146980-10.0g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9
10g
$3837.0 2023-06-09
Enamine
EN300-1146980-0.25g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1146980-1g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1146980-5.0g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9
5g
$2587.0 2023-06-09
Enamine
EN300-1146980-0.1g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
0.1g
$930.0 2023-10-25
Enamine
EN300-1146980-0.5g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1146980-0.05g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1146980-10g
(1S)-2-amino-1-cyclohexylethan-1-ol
84619-58-9 95%
10g
$4545.0 2023-10-25

(1S)-2-Amino-1-cyclohexylethan-1-ol 関連文献

(1S)-2-Amino-1-cyclohexylethan-1-olに関する追加情報

Introduction to (1S)-2-Amino-1-cyclohexylethan-1-ol (CAS No. 84619-58-9)

(1S)-2-Amino-1-cyclohexylethan-1-ol, with the CAS number 84619-58-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative has garnered considerable attention due to its structural complexity and potential applications in drug development. The compound belongs to the class of cyclohexyl-substituted amines, which are widely explored for their pharmacological properties and synthetic utility.

The stereochemistry of (1S)-2-Amino-1-cyclohexylethan-1-ol plays a crucial role in determining its biological activity. The (1S) configuration indicates a specific spatial arrangement of atoms, which can influence how the molecule interacts with biological targets such as enzymes and receptors. This aspect makes it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals, where the difference in spatial orientation can lead to significant variations in efficacy and safety.

In recent years, there has been a growing interest in the development of chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of complex molecules. (1S)-2-Amino-1-cyclohexylethan-1-ol serves as an excellent example of such a compound, offering chemists a versatile tool for constructing enantiomerically enriched intermediates. Its cyclohexyl group provides steric hindrance, which can be exploited to control reaction outcomes in multi-step syntheses.

The pharmaceutical industry has been particularly keen on exploring novel derivatives of cyclohexyl amines due to their potential as pharmacophores. Studies have shown that this class of compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The specific substitution pattern and stereochemistry of (1S)-2-Amino-1-cyclohexylethan-1-ol make it an attractive candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. This has been instrumental in designing derivatives of (1S)-2-Amino-1-cyclohexylethan-1-ol that are optimized for specific biological targets. For instance, molecular dynamics simulations have been used to study how this compound interacts with enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

The synthesis of optically active amines remains a challenging task in organic chemistry. However, the development of novel synthetic methodologies has made it increasingly feasible to produce enantiomerically pure compounds on an industrial scale. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly useful in the preparation of (1S)-2-Amino-1-cyclohexylethan-1-ol. These methods not only improve yield but also enhance purity, making the compound more suitable for pharmaceutical applications.

The role of stereochemistry in drug design cannot be overstated. Many successful drugs on the market are enantiomerically pure or contain stereogenic centers that are critical for their efficacy. The demand for such compounds has driven innovation in synthetic chemistry, leading to more efficient and sustainable methods for producing chiral molecules like (1S)-2-Amino-1-cyclohexylethan-1-ol. This trend is expected to continue as new therapeutic targets are identified and new synthetic strategies are developed.

In conclusion, (1S)-2-Amino-1-cyclohexylethan-1-ol (CAS No. 84619-58-9) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical properties make it an invaluable tool for chemists working on complex molecular architectures. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in the discovery and development of new medicines.

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